Cas no 5361-23-9 (N-(4,8-Dimethylquinazolin-2-yl)guanidine)

N-(4,8-Dimethylquinazolin-2-yl)guanidine is a quinazoline-derived guanidine compound with potential applications in medicinal chemistry and biochemical research. Its structure features a dimethyl-substituted quinazoline core linked to a guanidine moiety, which may confer unique binding properties for targeting specific enzymes or receptors. This compound is of interest due to its potential as a scaffold for developing inhibitors or modulators in drug discovery. The dimethyl groups enhance lipophilicity, potentially improving membrane permeability, while the guanidine functionality offers opportunities for hydrogen bonding interactions. It is typically used in controlled research environments for investigating structure-activity relationships in biologically active molecules. Proper handling and storage under inert conditions are recommended due to its reactive guanidine group.
N-(4,8-Dimethylquinazolin-2-yl)guanidine structure
5361-23-9 structure
Product Name:N-(4,8-Dimethylquinazolin-2-yl)guanidine
CAS No:5361-23-9
MF:C11H13N5
MW:215.254420995712
MDL:MFCD00980620
CID:1583934
PubChem ID:2849032
Update Time:2025-05-23

N-(4,8-Dimethylquinazolin-2-yl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide
    • benzamide, 4-chloro-N-[[(3-nitrophenyl)amino]thioxomethyl]-
    • N-(4,8-Dimethylquinazolin-2-yl)guanidine
    • MLS000764546
    • SMR000290151
    • CS-0319876
    • 2-(4,8-dimethylquinazolin-2-yl)guanidine
    • 5361-23-9
    • STK085234
    • cid_2849032
    • ALBB-021844
    • ST003326
    • AKOS000270443
    • n-(4,8-dimethyl-2-quinazolinyl)guanidine
    • Guanidine, N-(4,8-dimethyl-2-quinazolinyl)-
    • LS-06683
    • 2-(4,8-dimethyl-2-quinazolinyl)guanidine
    • BDBM53879
    • GNF-Pf-2713
    • CHEMBL578719
    • SCHEMBL2464364
    • AB00086872-01
    • A917877
    • amino(4,8-dimethylquinazolin-2-yl)carboxamidine
    • 1-(4,8-dimethylquinazolin-2-yl)guanidine
    • HMS2674L12
    • Cambridge id 5488185
    • MFCD00980620
    • MDL: MFCD00980620
    • Inchi: 1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
    • InChI Key: ZZFRROOYRMMSET-UHFFFAOYSA-N
    • SMILES: N1C(/N=C(\N)/N)=NC(C)=C2C=CC=C(C)C=12

Computed Properties

  • Exact Mass: 335.0133
  • Monoisotopic Mass: 215.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 90.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.509
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.719
  • PSA: 84.27

N-(4,8-Dimethylquinazolin-2-yl)guanidine Security Information

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N-(4,8-Dimethylquinazolin-2-yl)guanidine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:5361-23-9)N-(4,8-Dimethylquinazolin-2-yl)guanidine
Order Number:A917877
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:04
Price ($):160.0
Email:sales@amadischem.com

Additional information on N-(4,8-Dimethylquinazolin-2-yl)guanidine

N-(4,8-Dimethylquinazolin-2-yl)guanidine: A Comprehensive Overview

N-(4,8-Dimethylquinazolin-2-yl)guanidine (CAS No. 5361-23-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to N-(4,8-Dimethylquinazolin-2-yl)guanidine.

The chemical structure of N-(4,8-Dimethylquinazolin-2-yl)guanidine is characterized by a quinazoline ring system substituted with two methyl groups at positions 4 and 8, and a guanidine functional group attached to the nitrogen atom at position 2. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the guanidine group further enhances the compound's biological activity by providing additional hydrogen bonding capabilities and positive charge distribution.

The synthesis of N-(4,8-Dimethylquinazolin-2-yl)guanidine can be achieved through several methods. One common approach involves the condensation of 2-chloro-4,8-dimethylquinazoline with guanidine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another method involves the reaction of 4,8-dimethylquinazoline-2-carbonitrile with ammonia in a high-pressure reactor, followed by treatment with hydroxylamine to form the guanidine derivative.

Recent studies have highlighted the potential therapeutic applications of N-(4,8-Dimethylquinazolin-2-yl)guanidine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. Additionally, N-(4,8-Dimethylquinazolin-2-yl)guanidine has been shown to induce apoptosis and cell cycle arrest in these cell lines.

In another study published in the European Journal of Pharmacology, researchers investigated the anti-inflammatory properties of N-(4,8-Dimethylquinazolin-2-yl)guanidine. The results demonstrated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it was found to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses.

The antimicrobial activity of N-(4,8-Dimethylquinazolin-2-yl)guanidine has also been explored. A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.

In addition to its biological activities, N-(4,8-Dimethylquinazolin-2-yl)guanidine has been evaluated for its safety profile. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties. It is well-tolerated at therapeutic doses and does not cause significant adverse effects in animal models.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms underlying the biological activities of N-(4,8-Dimethylquinazolin-2-yl)guanidine. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects for various indications such as cancer and inflammatory diseases.

In conclusion, N-(4,8-Dimethylquinazolin-2-yl)guanidine (CAS No. 5361-23-9) is a promising compound with diverse biological activities that make it a valuable candidate for further development in medicinal chemistry and pharmacology. Its unique chemical structure and favorable safety profile position it as a potential therapeutic agent for treating various diseases. Continued research efforts will undoubtedly uncover more about its potential applications and contribute to advancements in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5361-23-9)N-(4,8-Dimethylquinazolin-2-yl)guanidine
A917877
Purity:99%
Quantity:1g
Price ($):160.0
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